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molecular formula C17H23N3O B1375584 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile CAS No. 910575-37-0

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile

Cat. No. B1375584
M. Wt: 285.4 g/mol
InChI Key: CUWWKXLRWJRGGE-UHFFFAOYSA-N
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Patent
US07528129B2

Procedure details

6.5 g (99.8 mmol) potassium cyanide were added to a solution of 10.0 g (96.9 mmol) tetrahydropyran-4-one and 17.1 g (97.0 mmol) 1-benzyl-piperazine in 25 mL 4 M HCl and 50 mL water while cooling with ice and the reaction mixture was stirred for 40 h at RT. The precipitate formed was suction filtered, washed with water and dried.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[O:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.[CH2:11]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>Cl.O>[CH2:11]([N:18]1[CH2:23][CH2:22][N:21]([C:7]2([C:1]#[N:2])[CH2:8][CH2:9][O:4][CH2:5][CH2:6]2)[CH2:20][CH2:19]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 40 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1(CCOCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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